molecular formula C15H17N3O2S B5755264 N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B5755264
M. Wt: 303.4 g/mol
InChI Key: YTZDJESLKDOEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it has been shown that this compound can activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response. This compound has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have anti-viral properties and inhibit the replication of various viruses. This compound has also been shown to have anti-oxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. This compound is stable under normal lab conditions and can be stored for long periods. This compound has been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which limits its use in aqueous solutions. This compound has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea research. This compound has shown promising results in various in vitro and in vivo studies, and further research is needed to investigate its potential therapeutic applications. This compound could be used as a potential anti-cancer drug or as a treatment for inflammatory and viral diseases. Future research could also investigate the optimal dosage and administration of this compound and its potential side effects. Additionally, this compound could be modified to improve its solubility and stability, which could expand its use in lab experiments and potential therapeutic applications.
Conclusion
This compound is a thiourea derivative that has been widely used in scientific research due to its various biochemical and physiological effects. This compound has anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to induce apoptosis in cancer cells. This compound has several advantages for lab experiments, including ease of synthesis and low toxicity, but also has some limitations, including low solubility and short half-life. Future research could investigate the potential therapeutic applications of this compound and its optimal dosage and administration.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxybenzylamine with carbon disulfide to form 2,4-dimethoxyphenyl isothiocyanate. The second step involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 4-pyridinemethanamine to form this compound. The overall yield of this compound synthesis is around 60%.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been widely used in scientific research due to its various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to induce apoptosis in cancer cells. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-19-12-3-4-13(14(9-12)20-2)18-15(21)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZDJESLKDOEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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